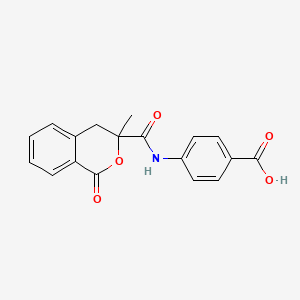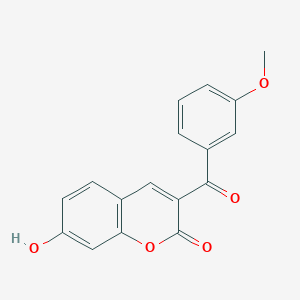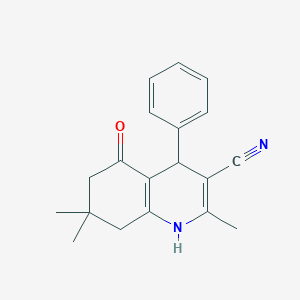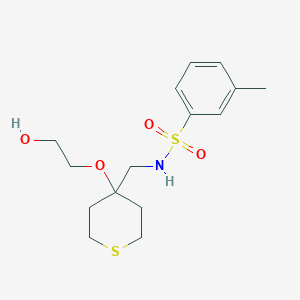![molecular formula C19H15N3OS B2934042 N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 423733-64-6](/img/structure/B2934042.png)
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the core structure. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidine derivatives, have been reported to target dihydrofolate reductase (dhfr) and some kinases . These targets play crucial roles in cell growth and proliferation, making them valuable targets for anticancer therapies.
Mode of Action
It’s known that similar compounds, such as mpc-6827, act as microtubule-destabilizing agents, leading to apoptosis by blocking cell cycle and inhibiting growth in several types of cancer .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and cell proliferation.
Pharmacokinetics
It’s worth noting that the lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds have shown inhibitory effects on human colorectal cancer cell proliferation . Additionally, certain derivatives have exhibited potent anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the intermediate p-methoxyphenylamidine can undergo intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring present in the expected compound .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient for the preparation of similar thieno[2,3-d]pyrimidine derivatives. This method utilizes microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine compounds.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its antiproliferative activity, it is being explored for its potential use in cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine include:
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of the methoxyphenyl group and the phenyl group in specific positions on the thieno[2,3-d]pyrimidine core can influence its interaction with biological targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-18-17-16(13-5-3-2-4-6-13)11-24-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVKVFAXQROCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2933959.png)
![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2933960.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933964.png)
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)

![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)
![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2933972.png)


![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)

